molecular formula C15H22N2O2 B2660794 tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate CAS No. 1352498-71-5

tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B2660794
CAS No.: 1352498-71-5
M. Wt: 262.353
InChI Key: QGNMNJZMYZAXDJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H22N2O2. It is a piperidine derivative that features a tert-butyl group and a pyridinyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyridine. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in the design of bioactive molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyridinyl group can engage in hydrogen bonding and π-π interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. The pyridinyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 2-pyridin-2-ylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-7-5-9-13(17)12-8-4-6-10-16-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNMNJZMYZAXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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